molecular formula C24H27N3O3S2 B2934041 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide CAS No. 361167-35-3

4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide

Cat. No. B2934041
CAS RN: 361167-35-3
M. Wt: 469.62
InChI Key: ANULSQVVZRRAFZ-UHFFFAOYSA-N
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Description

4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide, also known as DTBZ, is a chemical compound that has been extensively studied for its potential applications in the field of neuroscience. DTBZ has been found to have a high affinity for the vesicular monoamine transporter 2 (VMAT2), which is responsible for transporting monoamines such as dopamine, norepinephrine, and serotonin into synaptic vesicles.

Scientific Research Applications

Synthesis and Biological Evaluation

  • Fahim and Shalaby (2019) explored the synthesis of novel benzenesulfonamide derivatives, demonstrating that some chlorinated compounds exhibited excellent in vitro antitumor activity against HepG2 and MCF-7 cell lines. They also studied the interaction of these compounds against KSHV thymidylate synthase complex (Fahim & Shalaby, 2019).

Molecular Docking and Inhibition Effects

  • Ulus et al. (2016) reported the synthesis of novel acridine-acetazolamide conjugates and investigated their inhibition effects on human carbonic anhydrase isoforms, demonstrating inhibition in low micromolar and nanomolar ranges (Ulus et al., 2016).

Anticancer Agents

  • Yılmaz et al. (2015) synthesized pro-apoptotic indapamide derivatives as anticancer agents. They found that one compound showed significant proapoptotic activity on melanoma cell lines and inhibited human carbonic anhydrase isoforms (Yılmaz et al., 2015).

Solar Cell Applications

  • Chu et al. (2011) researched the morphology control in polycarbazole based bulk heterojunction solar cells, finding that certain solvents can improve photovoltaic performance (Chu et al., 2011).

Antimicrobial Activity

  • Jagtap et al. (2010) synthesized fluoro-substituted sulphonamide benzothiazole compounds and screened them for anti-microbial activity, revealing a range of biodynamic properties (Jagtap et al., 2010).

Electrophysiological Activity

  • Morgan et al. (1990) synthesized N-substituted imidazolylbenzamides or benzene-sulfonamides and described their cardiac electrophysiological activity, indicating potential as class III agents (Morgan et al., 1990).

properties

IUPAC Name

4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O3S2/c1-16-4-6-19(7-5-16)22-15-31-24(25-22)26-23(28)20-8-10-21(11-9-20)32(29,30)27-13-17(2)12-18(3)14-27/h4-11,15,17-18H,12-14H2,1-3H3,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANULSQVVZRRAFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide

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